Cas no 1207014-65-0 (3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)
![3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1207014-65-0x500.png)
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
- 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
-
- インチ: 1S/C17H14N4O3S/c1-2-20-16(22)11-6-3-4-7-12(11)21(17(20)23)10-14-18-15(19-24-14)13-8-5-9-25-13/h3-9H,2,10H2,1H3
- InChIKey: ACLRFRUGHUWATF-UHFFFAOYSA-N
- SMILES: N1(CC2ON=C(C3SC=CC=3)N=2)C2=C(C=CC=C2)C(=O)N(CC)C1=O
計算された属性
- 精确分子量: 354.079
- 同位素质量: 354.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108A^2
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-3307-2mg |
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207014-65-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-3307-3mg |
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207014-65-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-3307-1mg |
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207014-65-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-3307-2μmol |
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207014-65-0 | 2μmol |
$57.0 | 2023-09-10 |
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
9. Back matter
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
Comprehensive Analysis of 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1207014-65-0)
The compound 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by its CAS No. 1207014-65-0, represents a fascinating area of research in medicinal chemistry and drug discovery. This molecule combines a tetrahydroquinazoline-2,4-dione core with a thiophene-oxadiazole moiety, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its structural complexity and the possibility of modulating its properties for therapeutic applications.
In recent years, the demand for novel heterocyclic compounds like 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has surged due to their relevance in targeting various diseases. The thiophene and oxadiazole rings are known for their electron-rich nature, which can enhance binding affinity to biological targets. This has led to increased searches for "thiophene-oxadiazole derivatives" and "tetrahydroquinazoline dione applications" in academic and pharmaceutical circles.
The synthesis of CAS No. 1207014-65-0 involves multi-step organic reactions, often starting from commercially available precursors. Key steps include the formation of the 1,2,4-oxadiazole ring and subsequent functionalization of the tetrahydroquinazoline scaffold. Researchers frequently search for "synthetic routes for thiophene-oxadiazole hybrids" and "quinazoline dione derivatives synthesis," highlighting the growing interest in efficient and scalable methodologies for such compounds.
From a pharmacological perspective, 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has shown promise in preliminary studies. Its unique structure suggests potential interactions with enzymes or receptors involved in inflammation and metabolic disorders. This aligns with the rising trend of exploring "multi-target drug design" and "heterocyclic compounds in drug discovery," as evidenced by frequent queries in scientific databases.
The physicochemical properties of CAS No. 1207014-65-0, such as solubility, lipophilicity, and stability, are critical for its development. These factors influence its bioavailability and pharmacokinetic profile, making them hot topics in "ADMET prediction for complex molecules" and "structure-property relationship studies." Computational chemistry tools are increasingly employed to optimize these parameters before experimental validation.
In the context of intellectual property, 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has attracted attention from pharmaceutical companies. Patent landscapes reveal growing interest in "quinazoline-based therapeutics" and "oxadiazole-containing drug candidates," with several applications filed for related structures. This reflects the compound's potential commercial value in addressing unmet medical needs.
Future research directions for CAS No. 1207014-65-0 may include structure-activity relationship (SAR) studies to identify more potent analogs. The integration of artificial intelligence in "molecular property prediction" and "virtual screening of heterocycles" could accelerate this process. Additionally, exploring its potential in combination therapies or as a scaffold for targeted drug delivery systems represents exciting avenues for investigation.
In conclusion, 3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands as a compelling example of modern medicinal chemistry. Its intricate architecture and biological relevance make it a valuable subject for ongoing research, particularly in the era of "precision medicine" and "rational drug design." As scientific understanding evolves, this compound may pave the way for innovative therapeutic strategies.
1207014-65-0 (3-ethyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione) Related Products
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 1807126-18-6(3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)




